![molecular formula C15F33OP B14614140 Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane CAS No. 58431-35-9](/img/structure/B14614140.png)
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as catalysis, material science, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with undecafluoropentyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives .
Applications De Recherche Scientifique
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane has several scientific research applications, including:
Mécanisme D'action
The mechanism by which Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Oxo[tris(pentafluorophenyl)]-lambda~5~-phosphane
- Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane
- Oxo[tris(perfluoroalkyl)]-lambda~5~-phosphane .
Uniqueness
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is unique due to its specific fluorinated alkyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity patterns compared to other organophosphorus compounds .
Propriétés
Numéro CAS |
58431-35-9 |
|---|---|
Formule moléculaire |
C15F33OP |
Poids moléculaire |
854.08 g/mol |
Nom IUPAC |
1-[bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)phosphoryl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane |
InChI |
InChI=1S/C15F33OP/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)50(49,14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 |
Clé InChI |
IYEFRBVKOFCLJK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)P(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
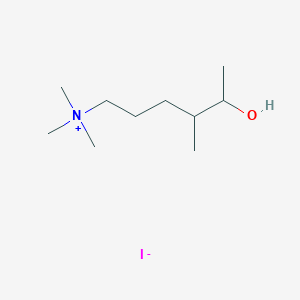

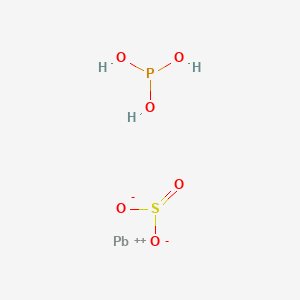
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
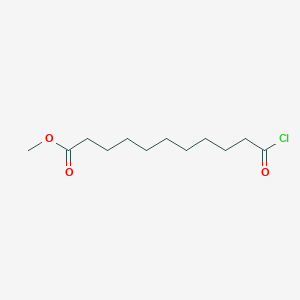
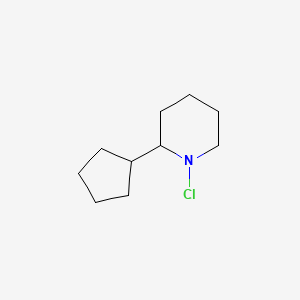


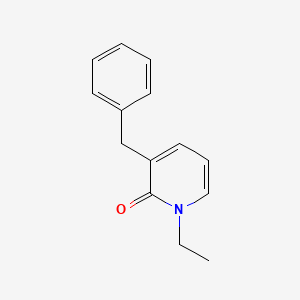
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
